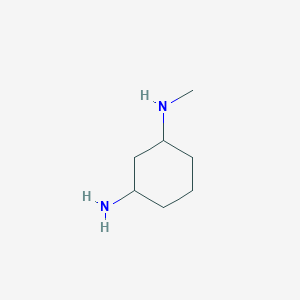
4-Benzyl-4-methylcyclohex-2-enone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Benzyl-4-methylcyclohex-2-enone is an organic compound with the molecular formula C₁₄H₁₆O It is a derivative of cyclohexenone, featuring a benzyl group and a methyl group attached to the cyclohexene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Benzyl-4-methylcyclohex-2-enone typically involves the alkylation of cyclohexenone derivatives. One common method includes the reaction of 4-methylcyclohex-2-enone with benzyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or chromatography to ensure the high quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
4-Benzyl-4-methylcyclohex-2-enone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the enone to the corresponding alcohol or alkane.
Substitution: The benzyl and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.
Major Products
Oxidation: Products may include benzyl ketones or benzoic acids.
Reduction: Products may include benzyl alcohols or cyclohexanes.
Substitution: Products depend on the substituents introduced, such as halogenated or alkylated derivatives.
Aplicaciones Científicas De Investigación
4-Benzyl-4-methylcyclohex-2-enone has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: Used in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 4-Benzyl-4-methylcyclohex-2-enone involves its interaction with various molecular targets. The enone moiety can participate in Michael addition reactions, where nucleophiles add to the β-carbon of the enone. This reactivity is crucial in forming carbon-carbon bonds in organic synthesis. The benzyl and methyl groups can influence the compound’s reactivity and selectivity in these reactions.
Comparación Con Compuestos Similares
Similar Compounds
4-Methylcyclohex-2-enone: Lacks the benzyl group, making it less bulky and potentially less reactive in certain reactions.
4-Benzylcyclohex-2-enone: Lacks the methyl group, which may affect its steric and electronic properties.
4-Benzyl-4-methylcyclohexanone: Saturated analog, which may have different reactivity due to the absence of the double bond.
Uniqueness
4-Benzyl-4-methylcyclohex-2-enone is unique due to the presence of both benzyl and methyl groups on the cyclohexenone ring. This combination of substituents can significantly influence the compound’s chemical behavior, making it a valuable intermediate in organic synthesis and a subject of interest in various research fields.
Propiedades
IUPAC Name |
4-benzyl-4-methylcyclohex-2-en-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16O/c1-14(9-7-13(15)8-10-14)11-12-5-3-2-4-6-12/h2-7,9H,8,10-11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWUBDLBLYGGXJB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(=O)C=C1)CC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40545162 |
Source


|
| Record name | 4-Benzyl-4-methylcyclohex-2-en-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40545162 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1207111-35-0 |
Source


|
| Record name | 4-Benzyl-4-methylcyclohex-2-en-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40545162 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Octahydrofuro[3,2-b]pyridine](/img/structure/B59362.png)








![5-[4-Fluoro-3-(trifluoromethyl)phenyl]-2H-tetrazole](/img/structure/B59471.png)
